Iron silicide
Description
Structure
2D Structure
Properties
IUPAC Name |
iron;silicon | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Si | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHPIFXRKKHEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39438-57-8, 12022-95-6 | |
| Record name | Iron silicide (Fe3Si2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39438-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron silicide (FeSi) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12022-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron silicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRON SILICIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3I5H1663X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical Frameworks and Computational Methodologies for Iron Silicide
Ab Initio Approaches to Electronic Structure Calculations in FeSi
Ab initio methods, which are based on first principles of quantum mechanics, are fundamental to understanding the electronic behavior of FeSi.
Density Functional Theory (DFT) Applications for FeSi
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of materials like FeSi. researchgate.netresearchgate.net DFT calculations have been instrumental in understanding the dual-band model of β-FeSi2 and the effects of doping on its electronic properties. researchgate.net For instance, studies have shown that doping with manganese (Mn) and arsenic (As) can induce p-type and n-type conductivity, respectively. researchgate.net
Combined with experimental techniques like low-temperature scanning tunneling microscopy, DFT calculations have helped to characterize the surface of FeSi(110), revealing an unreconstructed termination with rows of Fe-Si pairs. sciencegate.appnih.gov These studies also identified an asymmetric electronic gap and in-gap states, which are explained by the presence of interfacial intragap bands in the DFT-calculated band structure. sciencegate.appnih.gov The hybridization of silicon 3p and iron 3d bands is responsible for the small band gap in FeSi. researchgate.net
However, DFT has its limitations. While it can provide a good description of many ground-state properties, it may not accurately capture the strong electron correlation effects present in FeSi, which are crucial for understanding its temperature-dependent properties. wien2k.at
Incorporation of Dynamical Mean-Field Theory (DMFT) for Electron Correlations in FeSi
To address the limitations of DFT in describing strongly correlated electron systems, Dynamical Mean-Field Theory (DMFT) is often employed. wien2k.atrutgers.educhrismarianetti.org DMFT maps the complex many-body lattice problem onto a simpler quantum impurity model, which can be solved more readily. rutgers.educhrismarianetti.org The combination of DFT and DMFT (DFT+DMFT) provides a more accurate picture of the electronic structure of materials like FeSi, especially at finite temperatures. wien2k.atresearchgate.netrutgers.edu
This approach has been successfully used to reproduce the metal-insulator crossover observed in FeSi with varying temperature. rutgers.edu DFT+DMFT calculations have shown that at low temperatures, FeSi behaves as a band insulator, but as the temperature increases, correlation-induced incoherence leads to a metallic state. rutgers.edu The parameters used in DMFT calculations, such as the on-site Coulomb interaction (U) and Hund's exchange (J), can be determined from other calculations or experimental comparisons. For FeSi, various values for these parameters have been used in different studies. researchgate.net
Multireference Electronic Structure Methods for FeSi Molecular Systems (e.g., CASSCF, MRSDCI)
For molecular systems of FeSi, especially those with open-shell character or near-degenerate electronic states, multireference (MR) methods are necessary. acs.org These methods go beyond the single-determinant approximation used in many other techniques. acs.org
Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Singles and Doubles Configuration Interaction (MRSDCI) have been applied to study the low-lying electronic states of the diatomic FeSi molecule. tandfonline.com These calculations suggest that the ground state of FeSi is likely a ³Δ state. tandfonline.com MR methods are computationally more demanding but are essential for accurately describing the complex electronic structure of such molecules. zenodo.org The MRSDCI method, first implemented by Robert Buenker and Sigrid D. Peyerimhoff, involves a configuration interaction expansion from a set of reference determinants. wikipedia.org
Advanced Computational Techniques for Materials Discovery and Prediction in FeSi Systems
Beyond understanding existing materials, computational methods are increasingly used to discover and design new materials with desired properties.
Adaptive Genetic Algorithms for Crystal Structure Prediction of Iron Silicides
The Adaptive Genetic Algorithm (AGA) is a powerful tool for predicting the crystal structures of materials. aip.orgresearchgate.nethku.hkarxiv.orgosti.gov In the context of iron silicides, AGA has been used to systematically search for low-energy structures across a wide range of compositions. aip.orgresearchgate.nethku.hkarxiv.orgosti.gov This method has successfully reproduced experimentally known stable structures of FeSi, FeSi₂, and Fe₃Si. aip.org
The AGA approach has also predicted numerous new metastable structures of iron silicides with formation energies close to the convex hull of stable phases. aip.orgresearchgate.nethku.hkarxiv.orgosti.gov These predicted structures can then be further investigated for potentially interesting properties, such as high magnetic anisotropy, which could be relevant for applications like permanent magnets. aip.orgresearchgate.net
Below is a table summarizing some of the low-energy metastable structures of iron silicides predicted by AGA, along with their calculated properties.
| Stoichiometry | Space Group | Formation Energy (meV/atom) | Magnetic Moment (μB/Fe atom) |
| Fe₅Si₂ | C2/m | 28 | 1.85 |
| Fe₇Si | P-1 | 35 | 2.20 |
| Fe₄Si | I4/mmm | 42 | 2.35 |
Machine Learning Integration for Accelerated FeSi Materials Design
Simulation of FeSi Surface and Interface Electronic Phenomena
Computational simulations, primarily employing density functional theory (DFT), are essential for elucidating the electronic phenomena at the surfaces and interfaces of Iron Silicide (FeSi), which can differ significantly from its bulk properties. FeSi is recognized as a narrow-gap semiconductor where electronic correlations play a crucial role. pnas.org
Combined studies using low-temperature scanning tunneling microscopy (STM) and DFT calculations have examined the FeSi(110) single-crystal surface. pnas.org These investigations indicate an unreconstructed surface termination characterized by rows of Iron-Silicon pairs. pnas.org High-resolution tunneling spectroscopy on defect-free terraces reveals a distinct asymmetric electronic gap below 10 K. pnas.org Furthermore, the data show a residual density of states within the gap, where two in-gap states are identified. pnas.org DFT slab calculations support these findings, suggesting that the break in symmetry at the surface is a primary cause for these in-gap states, rather than impurities. pnas.org While simple single-particle DFT has limitations in describing correlated electronic behavior, it effectively shows a clear distinction between the surface and bulk electronic structures. pnas.org The calculated bulk energy gap from these models is approximately 160 meV. pnas.org
First-principles local spin-density functional calculations have been performed for the FeSi(111) surface. researchgate.net These simulations predict that the electronic and magnetic properties are highly dependent on the surface termination. researchgate.net The Fe-terminated (111) surface is found to be strongly ferromagnetic, with a calculated magnetic moment of 2.6μB per atom on the top iron monolayer. researchgate.net In contrast, the Si-terminated (111) surface is predicted to be either weakly magnetic or nonmagnetic. researchgate.net
Theoretical work on interfaces, such as FeSi/CoSi superlattices, demonstrates that the non-magnetic character of bulk FeSi can be broken. aps.org At the FeSi/CoSi interface, a magnetic state with a nontrivial topological texture is predicted to appear. aps.org In certain configurations, like a 4/1 superlattice, strong antiferromagnetic (AFM) coupling between the interfaces can create a synthetic antiferromagnet. aps.org
Table 1: Computed Properties of FeSi Surfaces This interactive table summarizes findings from computational studies on FeSi surfaces.
| Property | Surface | Finding | Computational Method | Source(s) |
|---|---|---|---|---|
| Surface Structure | FeSi(110) | Unreconstructed termination with rows of Fe-Si pairs. | DFT | pnas.org |
| Electronic Gap | FeSi(110) | Asymmetric gap with in-gap states below 10 K. | DFT | pnas.org |
| Atomic Displacement | FeSi(110) | Maximum vertical relaxation < 0.1 Å. | DFT | pnas.org |
| Magnetism | FeSi(111) (Fe-terminated) | Strongly ferromagnetic. | Local Spin-Density Functional Calculations | researchgate.net |
| Magnetic Moment | FeSi(111) (Fe-terminated) | 2.6μB per surface Fe atom. | Local Spin-Density Functional Calculations | researchgate.net |
| Magnetism | FeSi(111) (Si-terminated) | Weakly magnetic or nonmagnetic. | Local Spin-Density Functional Calculations | researchgate.net |
| Interface State | FeSi/CoSi | Emergence of a magnetic state with topological texture. | DFT | aps.org |
Computational Predictions of High-Pressure Structural Transformations in FeSi
Computational modeling is a key tool for predicting the structural phase transformations of FeSi under high-pressure conditions. Theoretical studies consistently predict that at high pressures, FeSi transitions from its ambient-pressure ε-FeSi phase (B20 crystal structure) to a phase with the CsCl-type structure (B2). researchgate.netresearchgate.net This high-pressure structure is stable in other iron alloys under conditions similar to those in the Earth's inner core. ucl.ac.uk
Ab initio lattice dynamics calculations have been used to determine the phase boundary between the ε-FeSi and CsCl structures. researchgate.net These calculations predict a transition pressure of approximately 11 GPa at zero Kelvin. researchgate.net Other DFT-based calculations predict that the B2 phase becomes energetically more stable than the B20 phase at 17 GPa. researchgate.net These theoretical predictions are consistent with experimental results, where the CsCl-structured FeSi was synthesized at pressures above 24 GPa and a temperature of around 1950 K. researchgate.netresearchgate.net
The phase boundary between the ε-FeSi and CsCl phases is shown to have a slight negative Clapeyron slope, meaning the transition pressure decreases as temperature increases. researchgate.net For instance, the transition pressure is calculated to be around 11 GPa at 300 K, decreasing to approximately 3 GPa at 2000 K. researchgate.net
In addition to the main structural transition, computational studies also predict other pressure-induced phenomena. Density functional theory calculations suggest a pressure-induced metallization accompanied by the closing of the band gap at around 12 GPa. researchgate.netresearchgate.net Evidence from studies combining high-pressure diffraction with DFT calculations also points to a nonhydrostatic stress-induced B20-to-B2 transition occurring around 36 GPa. researchgate.netresearchgate.net
Table 2: Computationally Predicted High-Pressure Transitions in FeSi This interactive table details the predicted structural and electronic transitions in FeSi under pressure.
| Transition Type | Predicted Pressure | Temperature | Computational Method | Source(s) |
|---|---|---|---|---|
| ε-FeSi (B20) → CsCl (B2) | ~11 GPa | 0 K | Ab initio lattice dynamics | researchgate.net |
| ε-FeSi (B20) → CsCl (B2) | 17 GPa | Ambient | DFT | researchgate.net |
| ε-FeSi (B20) → CsCl (B2) | ~11 GPa | 300 K | Ab initio lattice dynamics | researchgate.net |
| ε-FeSi (B20) → CsCl (B2) | ~3 GPa | 2000 K | Ab initio lattice dynamics | researchgate.net |
| Metallization (Band Gap Closing) | ~12 GPa | Ambient | DFT | researchgate.netresearchgate.net |
| B20 → B2 (Nonhydrostatic) | ~36 GPa | Ambient | DFT | researchgate.netresearchgate.net |
Structural Evolution and Phase Transformations in Iron Silicide
Crystal Structure Investigations of FeSi and Polymorphs
Under ambient conditions, the stable form of iron monosilicide is ε-FeSi. mdpi.com This phase possesses a B20-type cubic crystal structure belonging to the space group P2_13 (No. 198). researchgate.netarxiv.orgdicp.ac.cnucl.ac.uk The unit cell contains four formula units (eight atoms). arxiv.orgdicp.ac.cn In this structure, both iron (Fe) and silicon (Si) atoms occupy the 4a Wyckoff positions, but with different coordinates, leading to a chiral symmetry. arxiv.orgucl.ac.uk The lattice parameter, a, has been reported with slight variations, with values around 4.489 Å and 4.495 Å. researchgate.netresearchgate.net
The coordination in the ε-FeSi structure is a notable feature. Each atom is surrounded by seven atoms of the other kind, a sevenfold coordination, with varying Fe-Si bond lengths of approximately 2.29 Å, 2.34 Å, and 2.52 Å. researchgate.netucl.ac.uk This arrangement can be viewed as a distortion of the simpler rock salt (NaCl) structure. researchgate.netatomic-scale-physics.de
Beyond the common ε-FeSi, other iron silicide phases (polymorphs) exist, often distinguished by their stoichiometry and crystal structure. These include:
Fe₃Si (Gupeiite): This phase has a cubic DO₃ structure. dicp.ac.cn
Fe₅Si₃ (Xifengite): This compound exhibits a hexagonal structure. researchgate.net
α-FeSi₂: A high-temperature metallic phase with a tetragonal structure. mdpi.com
β-FeSi₂: A low-temperature semiconducting phase with a more complex orthorhombic structure. mdpi.comwikipedia.org
γ-FeSi₂: A metastable phase with a fluorite structure, often stabilized by surface strain in thin films. aip.org
c-FeSi: A metastable cubic phase with a CsCl (B2) structure observed in thin films. aip.org
Crystal Structures of FeSi and Related Polymorphs
| Compound | Common Name/Phase | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|---|
| FeSi | ε-FeSi | Cubic | P2₁3 (B20-type) | Stable at ambient conditions; 7-fold coordination. researchgate.net |
| FeSi | - | Cubic | CsCl (B2-type) | High-pressure phase; metastable in thin films. aip.orgresearchgate.net |
| Fe₃Si | Gupeiite | Cubic | DO₃ | Ferromagnetic. dicp.ac.cn |
| Fe₅Si₃ | Xifengite | Hexagonal | - | Metastable at room temperature. researchgate.net |
| FeSi₂ | α-FeSi₂ | Tetragonal | P4/mmm | Metallic; stable at high temperatures (>937°C). mdpi.com |
| FeSi₂ | β-FeSi₂ | Orthorhombic | Cmca | Semiconducting; stable at low temperatures. mdpi.com |
Pressure-Induced Structural Phase Transitions in FeSi
The application of high pressure induces significant changes in the crystal structure of FeSi, leading to the formation of new, denser phases.
High-Pressure Crystal Forms and Stability Regimes
The most prominent pressure-induced transformation in FeSi is from the ambient B20 (ε-FeSi) structure to the CsCl-type (B2) structure. researchgate.net While the B20 structure is stable under ambient conditions, theoretical calculations predict that the B2 phase becomes thermodynamically more stable at pressures exceeding approximately 11–15 GPa at or near 0 K. arxiv.orgnajah.eduresearchgate.net
Experimentally, this transition is often kinetically hindered, requiring high temperatures or nonhydrostatic stresses to proceed. arxiv.orgosti.gov A new high-pressure phase with the CsCl structure was synthesized from iron and silicon mixtures at 24 GPa and a temperature of 1950 ± 50 K. researchgate.netgeoscienceworld.orgucl.ac.uk The resulting CsCl-FeSi phase was found to have a cubic unit cell with a lattice parameter a = 2.7917(1) Å. researchgate.netgeoscienceworld.orgucl.ac.uk Other studies report the onset of this transformation across a range of conditions, from 12 GPa and 1700 K to around 40-42 GPa at high temperatures. osti.govkek.jpharvard.edu More recent work has shown that nonhydrostatic (uneven) stress can trigger the B20-to-B2 transition at room temperature at a pressure of approximately 36 GPa. osti.govarxiv.org This stress-induced mechanism helps explain the discrepancies in transition pressures observed in different experimental setups. osti.gov
Reported Conditions for B20 → B2 Phase Transition in FeSi
| Pressure (GPa) | Temperature (K) | Condition Type | Reference |
|---|---|---|---|
| ~11-15 | 0 (Theoretical) | First-principles calculations | arxiv.orgnajah.edu |
| 24 | 1950 ± 50 | High P-T synthesis | researchgate.netgeoscienceworld.orgucl.ac.uk |
| ~36 | Room Temperature | Nonhydrostatic compression | osti.govarxiv.org |
| ~40-42 | High Temperature | Laser-heated diamond anvil cell | kek.jpharvard.edu |
Volume Collapse Phenomena Associated with Pressure-Induced Transformations
The transition from the B20 to the B2 structure is a first-order phase transformation, characterized by an abrupt decrease in volume. researchgate.net The magnitude of this volume collapse varies depending on the experimental or theoretical conditions under which the transition is observed.
Theoretical models predict a volume collapse of 10.2% at the transition pressure of 13 GPa. researchgate.net
Under nonhydrostatic compression at room temperature, an experimental study observed a volume collapse of 4.3% at the transition pressure of 36 GPa. osti.govarxiv.org
In laser-heating experiments, a volume collapse of 5% was reported. arxiv.org
This volume reduction signifies a more efficient packing of atoms in the high-pressure B2 phase compared to the B20 structure.
Phase Evolution in Iron-Silicon Systems Under Controlled Conditions
Beyond the application of pressure, the phases within the iron-silicon system can be manipulated through controlled processing techniques such as thermal annealing and mechanical alloying.
Annealing-Driven Phase Transformations in FeSi Films
Thermal annealing is a common method used to induce phase transformations and improve the crystallinity of thin films. In the this compound system, annealing can drive the evolution from one phase to another. For instance, studies on Fe₃Si films deposited on silicon substrates have shown that rapid thermal annealing (RTA) triggers distinct phase changes. While the Fe₃Si phase can be retained at annealing temperatures of 200°C and 400°C, further heating leads to transformations. ustb.edu.cn
At 600°C , Fe₃Si films begin to transform into the FeSi phase. ustb.edu.cn
At 800°C , the films transition further into the semiconducting β-FeSi₂ phase. ustb.edu.cn
The formation of the β-FeSi₂ phase from FeSi upon annealing is a nucleation-controlled process. cambridge.org The specific temperature at which these transformations occur can depend on the film's thickness and the deposition technique used, such as solid-phase epitaxy (SPE) or reactive deposition epitaxy (RDE). aip.org For example, in some cases, the formation of β-FeSi₂ in SPE-prepared samples occurs between 700°C and 800°C. aip.org
Mechanically Alloyed Fe-Si Systems: Phase Formation and Refinement
Mechanical alloying (MA) is a high-energy ball milling process that can produce alloys from elemental powders, often resulting in nanocrystalline or even amorphous phases. When applied to the Fe-Si system, MA induces a sequence of phase formations.
Starting with elemental iron and silicon powders, the initial stages of milling lead to the dissolution of silicon atoms into the body-centered cubic (BCC) iron lattice, forming an α-Fe(Si) solid solution. ustb.edu.cn As milling continues, the phase composition evolves further.
In a Fe₇₀Si₃₀ mixture, after 40 hours of milling, a coexistence of BCC, DO₃, and FeSi structural phases was observed. With prolonged milling to 60 hours, the DO₃ and FeSi phases disappeared, leaving a refined nanocrystalline BCC FeSi phase. scientific.net
For a Fe₅₀Si₅₀ mixture, mechanical alloying directly resulted in the formation of the FeSi compound. ustb.edu.cn
In an Fe-Al-Si system containing 20 wt.% Si and 20 wt.% Al, the final product after MA was composed mainly of Fe₃Si and FeSi phases, alongside an FeAl phase. mdpi.com
These studies demonstrate that mechanical alloying is a powerful tool for synthesizing various this compound phases, including metastable and nanocrystalline forms, by controlling the initial composition and milling parameters. ustb.edu.cnscientific.netmdpi.com
Epitaxial Growth and Interfacial Structure of Iron Silicides
The fabrication of high-quality this compound thin films is crucial for their integration into silicon-based electronic and optoelectronic devices. Epitaxial growth, a process where a crystalline overlayer is grown on a crystalline substrate with a well-defined orientation, is a key technique for achieving this. The properties of the resulting this compound film are intricately linked to the growth method, substrate type, and the atomic structure of the interface between the film and the substrate.
Various techniques have been employed for the epitaxial growth of iron silicides, each influencing the resulting phase, crystal quality, and interfacial characteristics. The most common methods include solid-phase epitaxy (SPE), reactive deposition epitaxy (RDE), and molecular beam epitaxy (MBE). aip.org In SPE, a thin iron layer is first deposited on a silicon substrate at room temperature, followed by annealing at higher temperatures to induce interdiffusion and form the silicide. aip.org In RDE, iron atoms are deposited directly onto a heated silicon substrate, causing the silicide formation to occur during the deposition process. aip.org MBE allows for precise control over the deposition of atomic or molecular beams onto a heated substrate in an ultra-high vacuum environment, enabling the growth of high-purity, well-defined epitaxial layers. aps.orgresearchgate.net Other successful methods include pulsed laser deposition (PLD) mrs-j.orgaip.org and gas source molecular beam epitaxy (GSMBE), which uses gas precursors like Fe(CO)₅ and SiH₄. aip.org
The choice of substrate and its crystallographic orientation plays a pivotal role in determining the phase and orientation of the grown this compound film. The most commonly used substrates are single-crystal silicon wafers, particularly Si(111) and Si(001). aip.orguniversiteitleiden.nl The growth on Si(111) often involves complex phase transitions, starting from epitaxially stabilized metallic phases that transform into the desired β-FeSi₂ phase, resulting in larger grains compared to other methods. researchgate.net For instance, using MBE to deposit iron on Si(111) can produce various phases, including bcc Fe, ε-FeSi, and β-FeSi₂, depending on the substrate temperature and film thickness. aps.org Research has shown that on Si(111), metastable cubic phases of this compound can be synthesized at room temperature, which then transform into the stable ε-FeSi phase upon annealing. researchgate.netresearchgate.net
On Si(001) substrates, the growth of β-FeSi₂ films often results in a composite of two azimuthal orientations. universiteitleiden.nl The lattice mismatch between the orthorhombic β-FeSi₂ and the cubic Si substrate induces strain, which can be partially relaxed. universiteitleiden.nl This strain and the complex bonding at the interface can lead to displacements of Fe atoms from their bulk lattice sites. universiteitleiden.nl Strain-induced self-assembly has been utilized to grow this compound nanostructures on Si(001), where the shape and size of the nanostructures are dependent on the annealing temperature. cambridge.orgcambridge.org
The interfacial structure between the this compound film and the silicon substrate is a critical factor that governs the electronic and structural properties of the heterostructure. The interface is rarely abrupt, and its complexity arises from lattice mismatch, differences in crystal symmetry, and chemical reactions. For example, the growth of β-FeSi₂ on Si(001) is challenged by a significant lattice mismatch, which can drive islanding and defect formation. universiteitleiden.nl
During the initial stages of growth on Si(111), a metallic, strained γ-FeSi₂ phase with a CaF₂ structure can form at the interface. aip.orgresearchgate.net This metastable phase is stabilized by the epitaxial strain but can transition into the semiconducting β-FeSi₂ phase as the film thickness increases or upon annealing. aps.orgresearchgate.net The use of techniques like in-situ reflection high-energy electron diffraction (RHEED) allows for real-time observation of these dynamical phase transitions during growth. aps.org The strong interaction at the interface, including charge redistribution, is crucial for the adhesion and direct growth of silicide monolayers on silicon substrates. rsc.org In some cases, an intentionally formed α-FeSi₂ layer can act as a barrier to block Si atom diffusion from the substrate, enabling the growth of high-quality epitaxial Fe₃O₄ films on top. aip.org
The table below summarizes key research findings on the epitaxial growth of different this compound phases.
| Growth Technique | Substrate | Grown Phase(s) | Key Findings |
| Molecular Beam Epitaxy (MBE) | Si(111) | bcc Fe, FeSi, β-FeSi₂, γ-FeSi₂ | Growth of various phases is achievable by controlling temperature. aps.org Dynamical transitions between phases are observed during growth. aps.org New pseudomorphic cubic phases have been synthesized. researchgate.net |
| Solid Phase Epitaxy (SPE) | Si(001) | β-FeSi₂ | Results in films with two azimuthal orientations. universiteitleiden.nl Strain is partially relaxed, and Fe atoms are displaced at the interface. universiteitleiden.nl |
| Reactive Deposition Epitaxy (RDE) | Si(111) | Fe₃Si, Fe₅Si₃, FeSi, β-FeSi₂ | The phase formed at the surface depends directly on the deposition temperature. aip.org |
| Pulsed Laser Deposition (PLD) | Si(111) | β-FeSi₂, FeSi | Film composition depends on substrate temperature and deposition rate; higher temperatures and lower rates favor pure β-FeSi₂ formation. aip.org |
| Gas Source MBE (GSMBE) | Si(111) | γ-FeSi₂, β-FeSi₂ | A metallic γ-FeSi₂ layer forms at the interface, coexisting with the semiconducting β-FeSi₂ phase. aip.org |
| RF-Magnetron Sputtering | Si(100), Si(111) with YSZ buffer | Fe₃Si | (110)-oriented epitaxial Fe₃Si films were grown; the buffer layer was crucial for epitaxy. capes.gov.br |
The orientation relationship between the grown film and the substrate is a defining characteristic of epitaxial growth. This relationship is determined by the minimization of the interfacial energy, which is strongly influenced by the lattice matching between the two crystal structures.
The table below details some of the observed epitaxial relationships for this compound on silicon substrates.
| Silicide Phase | Substrate | Orientation Relationship | Lattice Mismatch |
| β-FeSi₂ | Si(111) | β-FeSi₂(101) // Si(111), β-FeSi₂ cambridge.org // Si ufrgs.br | - |
| β-FeSi₂ | Si(001) | Predominant A orientation: β-FeSi₂ cambridge.org // Si<110> | ~2% |
| Fe₂Si | Si(111) | Fe₂Si(001) // Si(111), Fe₂Si // Si | - |
| γ-FeSi₂ (cubic) | Si(111) | Has a CaF₂ structure similar to CoSi₂ and NiSi₂. researchgate.net | Best matched among FeSi₂ phases due to a(γ-FeSi₂) ≈ a(Si). |
| ε-FeSi | Si(111) | FeSi(111) // Si(111) with FeSi(1̄10) // Si(112̄) | - |
| FeSi₂ monolayer | Si(110) | (2 × 3) FeSi₂ on (1 × 5) Si(110) | ~3% |
Synthesis and Advanced Characterization Methodologies for Iron Silicide Research
Single Crystal Growth Techniques for High-Purity FeSi Specimens
The synthesis of high-purity single crystals of iron silicide (FeSi) is crucial for investigating its intrinsic physical properties. Several techniques are employed to achieve this, each with distinct advantages and outcomes.
The Czochralski method is a widely used technique for growing large, high-quality single crystals of various materials, including iron silicides. msaweb.orgedtechbooks.orgjiwaji.eduecm-greentech.fr In this process, a seed crystal is introduced into a molten bath of the constituent elements and slowly pulled upwards while rotating. ecm-greentech.fr This allows for the controlled solidification of the material onto the seed, resulting in a large single crystal. edtechbooks.orgjiwaji.edu For FeSi growth, this technique has been modified to control the oxygen fugacity, which is critical for managing the valence state of iron. msaweb.org Researchers have successfully grown single-crystal boules of fayalite (Fe₂SiO₄), a type of iron silicate, using this method with platinum crucibles and controlled atmospheres. msaweb.org A notable variation involves using an arc melt with a tungsten rod, which allows for a one-step growth process and control over the crystal size, producing eutectic bulk crystals of α-Fe₂Si₅ and ε-FeSi. researchgate.net
The optical floating-zone (FZ) method is another key technique, particularly valued for producing high-purity crystals without the need for a crucible, thus avoiding potential contamination. edtechbooks.orgnih.govmpg.de In this method, a polycrystalline rod of the material is heated by a focused light source to create a small molten zone. edtechbooks.orgmpg.de This molten zone is then moved along the rod, leaving behind a solidified single crystal. mpg.de This technique is particularly effective for growing single crystals of both congruently and incongruently melting compounds. mpg.de High-quality FeSi(110) single crystals have been grown using this method from starting elements with purities of 99.99% for iron and 99.9999% for silicon. nih.gov
The Bridgman method is a relatively simpler technique where the material is melted in a crucible and then slowly cooled in a directional manner to promote the growth of a single crystal. edtechbooks.orgscribd.com This method is effective and adaptable for a wide range of materials. edtechbooks.org
The flux growth method involves dissolving the constituent elements in a molten flux material and then slowly cooling the solution to allow for the crystallization of the desired compound. mpg.depnas.org High-quality single crystals of FeSi have been grown using a high-temperature tin (Sn) flux. pnas.org A variation of this, the seeded flux method, has been used to grow large FeSi₄P₄ single crystals. rsc.org
Finally, the chemical vapor transport (CVT) method has been employed to prepare β-FeSi₂ and α-FeSi₂ single crystals. researchgate.net This technique involves a chemical reaction in the vapor phase that transports the material from a source to a substrate where it crystallizes. researchgate.net
| Growth Technique | Key Features | Resulting FeSi Phase(s) | Purity/Quality |
| Czochralski Method | Pulling from a melt, allows for large crystals. msaweb.orgedtechbooks.orgjiwaji.eduecm-greentech.fr | α-Fe₂Si₅, ε-FeSi, Fayalite (Fe₂SiO₄). msaweb.orgresearchgate.net | High-quality, large boules. msaweb.org |
| Optical Floating-Zone | Crucible-free, high-purity. edtechbooks.orgnih.govmpg.de | FeSi(110). nih.gov | High-purity (starting materials >99.99%). nih.gov |
| Bridgman Method | Directional solidification from melt. edtechbooks.orgscribd.com | General single crystals. | Good quality. edtechbooks.org |
| Flux Growth Method | Crystallization from a molten flux. mpg.depnas.org | FeSi, FeSi₄P₄. pnas.orgrsc.org | High-quality single crystals. pnas.org |
| Chemical Vapor Transport | Vapor phase reaction and transport. researchgate.net | β-FeSi₂, α-FeSi₂. researchgate.net | Needle-like crystals for β-FeSi₂. researchgate.net |
Fabrication of FeSi Thin Films and Nanostructures
The fabrication of this compound thin films and nanostructures is a key area of research, driven by their potential applications in electronics and optoelectronics. Various sophisticated techniques are utilized to control the phase, morphology, and properties of the resulting materials.
Chemical Vapor Deposition (CVD) Approaches for Iron Silicides
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and nanostructures. uni-due.de It involves the reaction or decomposition of volatile precursor gases on a substrate surface. uni-due.de
Metal-Organic Chemical Vapor Deposition (MOCVD) , also known as Organometallic Vapor-Phase Epitaxy (OMVPE), is a specific type of CVD that uses metalorganic precursors. elettrorava.comwikipedia.org This method allows for the deposition of high-purity thin films at moderate pressures. elettrorava.comwikipedia.org For iron silicides, precursors like iron pentacarbonyl (Fe(CO)₅) and silane (B1218182) (SiH₄) are used. capes.gov.brresearchgate.net Researchers have successfully deposited β-FeSi₂ films on Si(111) substrates at temperatures between 750°C and 800°C using MOCVD. capes.gov.brresearchgate.net The composition and phase of the resulting film are highly dependent on the deposition conditions. capes.gov.br Single-source precursors such as cis-Fe(SiCl₃)₂(CO)₄ have also been investigated, leading to the formation of polycrystalline FeSi on glass and oriented β-FeSi₂ on silicon substrates. acs.org The thermal decomposition of (H₃Si)₂Fe(CO)₄ in a low-pressure CVD reactor has been shown to produce highly crystalline β-FeSi₂ films. acs.org
CVD has also been instrumental in synthesizing this compound nanowires. mdpi.com By decomposing anhydrous FeCl₃ powders on Si(100) substrates at temperatures ranging from 750–950 °C, self-catalyzed β-FeSi₂ nanowires have been fabricated. researchgate.net
Pre-Deposition Methods for Morphology-Controlled FeSi Nanowire Synthesis
To gain better control over the morphology and alignment of nanowires, a pre-deposition method (PDM) has been developed. rsc.org This approach combines rapid thermal annealing (RTA) and CVD to grow single-crystalline this compound nanowires from heterogeneous nucleation sites on a thin film surface without a catalyst. rsc.org This technique has demonstrated a significant improvement in the alignment and aspect ratio of β-FeSi₂ nanowires compared to conventional CVD methods. rsc.org
Solid-Phase Epitaxy for FeSi Film Growth and Phase Control
Solid-Phase Epitaxy (SPE) is a technique where a thin amorphous or polycrystalline layer is deposited on a single-crystal substrate at a relatively low temperature, followed by annealing at a higher temperature to induce crystallization in an epitaxial relationship with the substrate. aip.orgaip.org This method has been widely used to grow epitaxial β-FeSi₂ films. aip.org
In a typical SPE process for this compound, a thin iron layer is deposited on a silicon substrate at room temperature. aip.org Subsequent annealing causes the iron to react with the silicon, forming different this compound phases. aip.orguniversiteitleiden.nl For instance, depositing Fe on Si(001) at room temperature results in an FeSi phase, which then converts to β-FeSi₂ upon annealing. universiteitleiden.nl The formation of β-FeSi₂ via SPE often occurs through the reaction of ε-FeSi with silicon. scite.ai The final phase and morphology are highly dependent on the annealing temperature and duration. researchgate.net SPE has been used to grow this compound thin films on Si(111) substrates, allowing for the study of different phase formations. aip.orgresearchgate.net This technique is also crucial for studying the skyrmion lattice in FeSi thin films. kuleuven.be
Mechanical Alloying for Nanocrystalline this compound Powder Production
Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can be used to synthesize nanocrystalline powders of various alloys, including iron silicides. While not as commonly cited for thin film or single crystal growth, it is a significant method for producing bulk nanocrystalline materials.
Advanced Spectroscopic and Microscopic Characterization Techniques for FeSi
A comprehensive understanding of the properties of this compound requires the use of a suite of advanced characterization techniques to probe its structural, electronic, and magnetic properties.
Spectroscopic Techniques:
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the electronic properties and chemical composition of FeSi films. aip.orgresearchgate.netvsu.ru XPS provides information about the elemental composition and chemical states, while UPS is used to study the valence band structure. aip.orgresearchgate.net In-situ UPS has been employed to study the formation of FeSi films during CVD. acs.org
Conversion Electron Mössbauer Spectroscopy (CEMS) is particularly useful for identifying and quantifying different this compound phases in thin films due to its sensitivity to the local environment of iron atoms. aip.orgresearchgate.net
Raman Spectroscopy and Infrared (IR) Spectroscopy are used to characterize the vibrational modes of the crystal lattice. researchgate.net These techniques can distinguish between different FeSi phases based on their unique phonon spectra. researchgate.net
Auger Electron Spectroscopy (AES) provides elemental analysis of the surface and can be used for depth profiling to understand the composition of different layers. nipponsteel.com
Glow Discharge Optical Emission Spectrometry (GD-OES) is another technique for elemental depth profiling. nipponsteel.com
Microscopic Techniques:
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable for microstructural analysis, allowing for the direct visualization of the crystal structure, defects, and interfaces at the nanoscale. caltech.eduaip.org HRTEM has been used to confirm the crystalline direction of β-FeSi₂ nanowires. rsc.org In-situ TEM allows for real-time observation of structural changes during processes like thermal annealing. aip.org
Scanning Electron Microscopy (SEM) is used to observe the surface morphology of FeSi films and nanostructures. caltech.edupyrometallurgy.co.za
Atomic Force Microscopy (AFM) and Magnetic Force Microscopy (MFM) provide high-resolution topographical and magnetic domain imaging, respectively. aip.orgresearchgate.net MFM has been used to spatially resolve the semiconducting β-FeSi₂ phase. aip.orgresearchgate.net
Scanning Tunneling Microscopy (STM) offers atomic-resolution imaging of surfaces, enabling the determination of surface atomic arrangement and termination. nih.gov
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystal structure and phases present in the material. aip.orgresearchgate.netresearchgate.net
| Technique | Information Obtained | Application to FeSi |
| XPS/UPS | Elemental composition, chemical states, electronic structure. aip.orgresearchgate.netvsu.ru | Phase identification, electronic property studies. acs.orgaip.orgresearchgate.net |
| CEMS | Local environment of Fe atoms, phase quantification. aip.orgresearchgate.net | Identification of different this compound phases. aip.orgresearchgate.net |
| Raman/IR Spectroscopy | Vibrational modes, phase identification. researchgate.net | Characterization of β-FeSi₂. researchgate.net |
| TEM/HRTEM | Microstructure, crystal structure, defects, interfaces. caltech.eduaip.org | Analysis of nanowires and thin film interfaces. rsc.orgcaltech.edu |
| SEM | Surface morphology. caltech.edupyrometallurgy.co.za | Observation of film and nanostructure topography. caltech.edu |
| AFM/MFM | Topography, magnetic domains. aip.orgresearchgate.net | Spatial mapping of phases and magnetic properties. aip.orgresearchgate.net |
| STM | Atomic surface structure. nih.gov | Determining surface termination and atomic arrangement. nih.gov |
| XRD | Crystal structure, phase identification. aip.orgresearchgate.netresearchgate.net | Routine phase analysis of films and powders. aip.orgresearchgate.net |
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Mapping
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic structure of crystalline solids. diamond.ac.ukmpg.de By measuring the kinetic energy and emission angle of photoelectrons ejected from a sample upon irradiation with high-energy photons, ARPES maps the dispersion of electronic bands and the Fermi surface. diamond.ac.uk
In the study of FeSi, high-resolution ARPES has been instrumental in revealing its nature as a strongly correlated semiconductor. aps.orgresearchgate.net At low temperatures, experiments have identified a valence-band maximum (VBM) at a binding energy of approximately 20 meV. aps.orgresearchgate.net The energy bands observed via ARPES show a narrower dispersional width than what is predicted by standard band-structure calculations, a discrepancy that points to the significance of electron correlation effects. aps.orgresearchgate.net
The temperature dependence of FeSi's electronic structure is a key area of investigation. ARPES studies show an unusual evolution of spectral features near the Fermi level (). Below about 100 K, the peak at the VBM and the associated energy gap remain relatively stable. aps.orgresearchgate.net However, as the temperature increases from approximately 100 K to 350 K, the peak shifts towards and the gap becomes filled. aps.orgresearchgate.net This behavior suggests that a renormalized band near the Fermi level is responsible for the collapse of the coherent energy gap upon heating. aps.orgresearchgate.net Furthermore, ARPES data have shown a spin-orbit coupling (SOC) band splitting of 40 meV, which aligns well with bulk band-structure calculations. aps.orgresearchgate.net Unlike other isostructural B20 systems like CoSi and RhSi, both ARPES experiments and surface state calculations confirm that FeSi does not possess topological Fermi arcs near the Fermi level. aps.orgresearchgate.net
| Parameter | Observed Value/Behavior | Conditions | Reference |
|---|---|---|---|
| Valence-Band Maximum (VBM) | ~20 meV binding energy | Low temperature | aps.orgresearchgate.net |
| Spin-Orbit Coupling (SOC) Splitting | 40 meV | - | aps.orgresearchgate.net |
| Temperature Dependence (Spectral Features) | Gap fills and peak moves toward EF | ~100 K - 350 K | aps.orgresearchgate.net |
| Topological Features | No topological Fermi arcs observed near EF | - | aps.orgresearchgate.net |
Scanning Tunneling Microscopy and Spectroscopy (STM/STS) for Surface Analysis
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are indispensable tools for investigating the surface properties of materials at the atomic scale. wikipedia.org STM provides topographic images of a surface by measuring the quantum tunneling current between a sharp metallic tip and the sample, while STS probes the local density of electronic states (LDOS) by measuring the differential conductance (dI/dV) as a function of the bias voltage. wikipedia.orgscipost.org
For FeSi, these techniques have been used to characterize high-quality single-crystal surfaces. pnas.orgnih.gov STM imaging of the FeSi(110) surface reveals an unreconstructed termination with rows of Fe-Si pairs. pnas.orgnih.gov High-resolution images have allowed for the measurement of uniform step heights of approximately 3.1 Å, which is in good agreement with the bulk spacing between adjacent (110) lattice planes (3.18 Å). nih.gov
STS measurements on FeSi(110) have identified a distinct, asymmetric electronic gap at temperatures below 10 K. pnas.org The gap size has been estimated to be around 73 meV at 4.6 K. nih.gov These high-resolution spectroscopy measurements also reveal a residual density of states within the gap, where two in-gap states are recognized. pnas.org The combination of STM and STS, often coupled with density functional theory (DFT) calculations, allows for the identification of different surface structures and phases, such as the characterization of γ-FeSi₂ nanoislands and films on Si(111) substrates. researchgate.net Spin-polarized STM/STS has further been employed to image the magnetic domain structures of self-assembled metallic Fe-silicide nanowires at room temperature, revealing how domain configuration is influenced by the nanowires' geometry. mdpi.com
| Measurement | Finding | Sample/Conditions | Reference |
|---|---|---|---|
| STM Step Height | ~3.1 Å | FeSi(110) surface | nih.gov |
| STS Energy Gap (Eg) | ~73 meV | FeSi(110) at 4.6 K | nih.gov |
| STS Feature | Two in-gap states | FeSi(110) in sub-10 K regime | pnas.org |
| SP-STM/STS | Imaged magnetic domains in nanowires | Fe-silicide nanowires at room temperature | mdpi.com |
X-ray Diffraction (XRD) and Neutron Powder Diffraction for Crystalline Structure Elucidation
X-ray diffraction (XRD) and neutron powder diffraction are fundamental techniques for determining the crystal structure of materials. psi.ch XRD relies on the scattering of X-rays by the electron clouds of atoms, making it a robust method for identifying crystalline phases and measuring lattice parameters. psi.chresearchgate.net Neutron diffraction, conversely, involves the scattering of neutrons by atomic nuclei. psi.ch This provides complementary information, as neutron scattering is particularly sensitive to the positions of light elements and can distinguish between elements with similar atomic numbers. psi.ch Crucially, the neutron's magnetic moment makes it an excellent probe for determining the magnetic structure of materials. psi.ch
In the study of FeSi, XRD is routinely used to confirm the formation of the desired crystalline phase. For instance, FeSi synthesized by mechanical alloying exhibits a cubic structure with the P2₁3 space group and a lattice parameter of 4.4950 Å. nih.gov High-pressure XRD studies have investigated the phase stability of FeSi, providing evidence for a structural transition from the B20 to the B2 phase at around 36 GPa under nonhydrostatic stress. osti.gov
Neutron powder diffraction has been essential in clarifying the structural and magnetic ground state of related compounds like LaFeSiH. researchgate.net While initial work suggested a magnetic ground state, neutron diffraction results established that the system remains tetragonal and non-magnetic down to 2 K, similar to overdoped Fe-based pnictides. researchgate.net This highlights the unique and often indispensable role of neutron diffraction in resolving complex structural and magnetic questions that are inaccessible by XRD alone. psi.chmdpi.com
| Technique | Finding | Material/Conditions | Reference |
|---|---|---|---|
| XRD | Cubic, P2₁3 space group, a = 4.4950 Å | FeSi powder from mechanical alloying | nih.gov |
| High-Pressure XRD | B20 to B2 structural transition | FeSi at ~36 GPa | osti.gov |
| Neutron Powder Diffraction | Tetragonal structure, no magnetic order | LaFeSiH down to 2 K | researchgate.net |
Mössbauer Spectroscopy for Local Structural and Magnetic Information
Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a highly sensitive technique that probes the local environment of iron nuclei. mdpi.comresearchgate.netpurdue.edu It provides detailed information about the local structure, electronic configuration, and magnetic properties by measuring the resonant absorption of gamma rays, which is influenced by the hyperfine interactions between the nucleus and its surrounding electrons. researchgate.netpurdue.edu
This technique is a powerful tool for characterizing this compound phases. dicp.ac.cn The Mössbauer spectra of Fe-Si solid solutions can distinguish different iron atom sites based on the number of silicon atoms in their first nearest-neighbor shell. researchgate.net For each Si atom in the first nearest-neighbor shell, the hyperfine magnetic field at the Fe nucleus is observed to decrease by approximately 31 kOe. researchgate.net The isomer shift (IS) and quadrupole splitting (QS) values are characteristic of specific Fe-Si compounds, allowing for phase identification. dicp.ac.cn For example, the formation of phases like cubic B20 FeSi, cubic DO₃ Fe₃Si, and orthorhombic FeSi₂ can be tracked during synthesis processes like mechanical alloying or thermal annealing. dicp.ac.cnresearchgate.net
In studies of Fe/Si multilayers, conversion electron Mössbauer spectroscopy (CEMS) has been used to analyze the composition of the interfaces. aip.org The spectra can differentiate between magnetic Fe-Si alloys and paramagnetic silicides. aip.org While the cubic c-FeSi phase is expected to show a singlet, the presence of defects or strain at an interface can lead to a distribution of non-cubic site symmetries, which manifests as a doublet in the CEMS spectrum. aip.org
| Phase/Site | Hyperfine Parameter | Value | Reference |
|---|---|---|---|
| Fe in bcc Fe-Si | Hyperfine Field Reduction per Si neighbor | ~31 kOe | researchgate.net |
| α-FeSi₂ | Isomer Shift (IS) | 0.29 mm/s | dicp.ac.cn |
| α-FeSi₂ | Quadrupole Splitting (QS) | 0.44 mm/s | dicp.ac.cn |
| Fe₅Si₃ (Site 1) | Hyperfine Field (H) | 14.9 T | dicp.ac.cn |
| Fe₅Si₃ (Site 2) | Hyperfine Field (H) | 11.3 T | dicp.ac.cn |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Magnetic States
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. msu.edulibretexts.org By placing a sample in a strong magnetic field and irradiating it with radiofrequency waves, NMR can probe the local magnetic fields around specific isotopes, providing insights into electronic and magnetic states. msu.edu For this compound, ²⁹Si NMR is particularly valuable.
²⁹Si NMR studies of FeSi have revealed interesting temperature-dependent behaviors of the spin-lattice relaxation rate (T₁⁻¹) and the Knight shift (Kₛ). researchgate.netaps.org These measurements delineate three distinct temperature regimes. At low temperatures (below ~100 K), T₁⁻¹ increases linearly with temperature while Kₛ remains nearly constant. researchgate.netaps.org In the intermediate temperature range (from ~100 K to ~350 K), the behavior is characteristic of a gapped system, with an energy gap (Δ) estimated to be approximately 560 K (or ~48 meV). researchgate.netaps.org In this regime, the relaxation rate tracks the static magnetic susceptibility. researchgate.net At higher temperatures (above ~500 K), the temperature dependence of the relaxation rate deviates from that of the susceptibility, continuing to increase while the susceptibility levels off. aps.org These findings from NMR provide critical data on the spin dynamics of the charge carriers and the nature of the electronic ground state in FeSi. aps.org
| Parameter | Behavior/Value | Temperature Range | Reference |
|---|---|---|---|
| T₁⁻¹ (Spin-Lattice Relaxation Rate) | Increases linearly with T | T < ~100 K | researchgate.netaps.org |
| Kₛ (Knight Shift) | Practically constant | T < ~100 K | researchgate.netaps.org |
| T₁⁻¹ (Spin-Lattice Relaxation Rate) | Shows behavior of a gapped system | ~100 K < T < ~350 K | researchgate.netaps.org |
| Energy Gap (Δ) from NMR | ≈ 560 K (~48 meV) | ~100 K < T < ~350 K | researchgate.netaps.org |
| T₁⁻¹ vs. Susceptibility | T₁⁻¹ continues to increase while susceptibility levels off | T > ~500 K | aps.org |
Superconducting Properties of Iron Silicide Compounds
Iron silicide compounds have emerged as a significant class of materials for investigating unconventional superconductivity, expanding the landscape beyond the well-known iron-based pnictide and chalcogenide superconductors.
Emerging Applications and Future Research Directions of Iron Silicide
FeSi in Advanced Spintronic Device Architectures
The field of spintronics, which utilizes the spin of electrons in addition to their charge, is a promising avenue for developing more efficient and powerful electronic devices. FeSi has emerged as a compelling material in this domain due to its unique surface electronic and magnetic properties.
Engineering Ferromagnetic Topological Surface States in FeSi for Spintronics
Recent research has revealed the existence of a metallic and ferromagnetic state on the surface of FeSi, even though the bulk material is non-magnetic. nih.govresearchgate.netresearchgate.net This surface state is topologically protected, meaning it is robust against certain types of imperfections and disturbances. nih.govresearchgate.net The topological nature of these surface states, which can be influenced by factors like the Zak phase of the bulk band topology, gives rise to spin-momentum locking, where the spin of an electron is tied to its direction of motion. nih.govresearchgate.net This property is crucial for spintronic applications as it allows for the electrical control of spin accumulation and, consequently, magnetization switching. nih.gov
Researchers have demonstrated that the properties of this ferromagnetic topological surface state can be engineered. For instance, creating a heterostructure by interfacing FeSi with a wide-bandgap fluoride (B91410) insulator can significantly enhance the ferromagnetic transition temperature to above room temperature and nearly double the effective spin-orbit coupling strength. nih.govu-tokyo.ac.jp This enhancement is critical for the practical application of FeSi in spin-orbit torque-based spintronic devices. nih.gov The ability to manipulate these surface states through proximity effects with other materials opens up pathways for designing novel, noble-metal-free spintronic systems. researchgate.netnih.gov
Prospects for Voltage-Controlled Magnetization Switching in FeSi Heterostructures
A key goal in spintronics is the ability to switch the magnetization of a material using an applied voltage, as this is more energy-efficient than using magnetic fields. The unique properties of FeSi heterostructures offer a promising route towards this objective. The strong spin-orbit coupling at the surface of FeSi, particularly when enhanced in heterostructures, enables efficient charge-to-spin conversion. researchgate.netnih.gov This conversion is the foundation for spin-orbit torque (SOT), a phenomenon that can be used to switch the magnetization of a ferromagnetic layer.
Studies have shown that room-temperature magnetization switching is achievable in FeSi-based heterostructures. nih.govu-tokyo.ac.jp By applying an electric current, a nonequilibrium spin accumulation can be generated at the surface, leading to deterministic magnetization switching. nih.gov The prospect of voltage-controlled SOT switching in these systems is a significant step towards the development of low-power, non-volatile magnetic memory and logic devices. arxiv.org Future research in this area will likely focus on optimizing the heterostructure design to further reduce the critical switching current and enhance the energy efficiency of the process. arxiv.orgnih.gov
Catalytic Applications of Iron Silicides in Chemical Reactions
Beyond spintronics, iron silicides are showing promise as effective and durable catalysts in various chemical reactions. Their catalytic activity stems from their unique electronic structure and the synergistic effects between iron and silicon.
Iron silicide powder has been identified as a potential catalyst for important industrial processes like hydrogenation and dehydrogenation reactions. nanorh.com For instance, investigations have highlighted its effectiveness in improving the efficiency of hydrogenation reactions, which are crucial in many chemical manufacturing processes. The bimetallic nature of some this compound catalysts, such as cobalt-iron silicide, can lead to enhanced performance in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are central to water electrolysis for hydrogen production. nih.gov
| Catalyst | Reaction | Key Findings |
|---|---|---|
| This compound Powder | Hydrogenation/Dehydrogenation | Enhances reaction efficiency and selectivity. nanorh.com |
| Cobalt-Iron Bimetallic Silicide | Overall Water Splitting (HER & OER) | Core-shell structure improves electron transfer and stability. nih.gov |
| Ferric-Nickel Silicide (FeNiSi) | Overall Water Splitting (HER & OER) | Porous structure provides more active sites and enhanced durability. sciopen.com |
FeSi as an Active Material in Next-Generation Energy Storage Systems
The demand for high-capacity and long-lasting energy storage solutions is driving research into new electrode materials for batteries. Iron silicides, particularly in nanostructured forms, are being investigated as promising anode materials for next-generation lithium-ion batteries (LIBs).
Silicon is an attractive anode material due to its high theoretical capacity, but it suffers from large volume expansion during charging and discharging, which leads to poor cycle life. mdpi.com Alloying silicon with iron to form this compound can mitigate this issue. The FeSiₓ phase can act as a buffer to accommodate the volume changes of silicon, thereby improving the electrochemical stability of the electrode. mdpi.comresearchgate.net For example, nanoparticles of Si/FeSi₂ with a protective silica (B1680970) shell have shown excellent capacity retention over hundreds of cycles. mdpi.com
The presence of FeSi₂ in a ferrosilicon (B8270449) alloy has been shown to promote electron transmission and reduce impedance, leading to a high reversible capacity. researchgate.net Furthermore, α-FeSi₂ has been explored as an anode material in all-solid-state batteries. jst.go.jp While challenges remain, such as potential reactions with solid electrolytes, the unique properties of iron silicides make them a compelling area of research for future energy storage systems. jst.go.jp
Future Directions in Theoretical and Experimental Investigations of FeSi
To fully unlock the potential of FeSi, further theoretical and experimental investigations are crucial. On the theoretical front, computational modeling using techniques like density functional theory (DFT) plays a vital role in understanding the fundamental properties of FeSi. tum.deresearchgate.net DFT calculations have been instrumental in explaining the emergence of surface metallicity and in predicting the effects of doping and defects on the material's electronic and magnetic properties. tum.dentu.edu.sg Future theoretical work could focus on designing new FeSi-based heterostructures with optimized properties for specific applications and exploring the mechanisms of phase transformations between different this compound compounds. mdpi.com
Experimentally, there is a need for continued research into the synthesis and characterization of high-quality FeSi thin films and nanocrystals. nih.govaip.org Techniques like molecular beam epitaxy and solid phase epitaxy are being used to grow defect-free structures for electronic and optoelectronic applications. nih.govaip.org Advanced characterization methods, such as spin-resolved and angle-resolved photoemission spectroscopy, are essential for probing the topological nature of the surface states. iphy.ac.cn Further experimental studies are also needed to validate theoretical predictions and to explore the performance of FeSi in practical device settings. berkeley.edumdpi.com
Integration of FeSi into Silicon-Based Electronic Devices
A significant advantage of FeSi is its compatibility with existing silicon-based electronics. tum.de The ability to grow FeSi epitaxially on silicon substrates opens up the possibility of seamlessly integrating FeSi components into conventional semiconductor devices. nih.govaip.org This integration is crucial for leveraging the unique properties of FeSi, such as its potential for low-dissipation surface conduction, to reduce the power consumption of electronic devices. tum.de
The semiconducting phase of iron disilicide (β-FeSi₂) is of particular interest for optoelectronic applications due to its direct bandgap, which is suitable for light emission and detection in the near-infrared range. ntu.edu.sg Researchers have successfully fabricated light-emitting diodes based on β-FeSi₂ nanocrystallites embedded in a silicon matrix, demonstrating the potential for silicon-based light emitters for optical fiber communications. aip.org However, challenges such as defect formation during fabrication need to be overcome to realize high-performance devices. aip.org The ongoing research into integrating FeSi and its related compounds into silicon technology holds the promise of developing new functionalities and improving the performance of a wide range of electronic and optoelectronic systems. britannica.com
Q & A
Q. What experimental methods are recommended for synthesizing phase-pure FeSi?
FeSi can be synthesized via solid-state reactions using precursors like Fe₂O₃ and elemental Si with active metals (e.g., Mg, Li) at 650°C in a stainless steel autoclave. The choice of reducing agents influences phase selectivity; for example, Mg promotes Fe₃Si, while Li favors FeSi. Reaction time (typically 10–24 hours) and stoichiometric ratios must be tightly controlled to avoid impurity phases like FeSi₂ .
Q. How can researchers safely handle FeSi in laboratory settings?
FeSi dust poses inhalation and irritation risks. Use NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats. Conduct reactions under fume hoods with HEPA filtration. Post-experiment, wash hands with pH-neutral soap and dispose of contaminated materials as hazardous waste. Refer to OSHA HCS guidelines (GHS categories: H302, H315, H319) for emergency protocols .
Q. What characterization techniques are essential for confirming FeSi stoichiometry and crystallinity?
Combine XRD with Rietveld refinement to identify phases (e.g., distinguishing FeSi from Fe₃Si) and quantify crystallinity. Pair SEM-EDS for elemental mapping to verify Fe:Si ratios. For surface analysis, use XPS to detect oxidation states (e.g., Fe²⁺ vs. Fe³⁺). Report lattice parameters (FeSi: cubic structure, a ≈ 4.49 Å) with error margins ≤0.005 Å .
Advanced Research Questions
Q. How do orbital interactions influence the electronic structure of FeSi?
FeSi exhibits mixed metallic-covalent bonding dominated by sp-hybridization between Fe and Si. Molecular orbital calculations on Fe₇Si₇ clusters reveal strong Fe-Si bonds via sp-sp overlap, while Fe-d orbitals contribute minimally to bonding but stabilize the DOS near the Fermi level. UPS spectra show peaks at ~2–4 eV, aligning with calculated DOS for hybridized states .
Q. What mechanisms drive the formation of stratified FeSi layers under high-temperature chlorosilane exposure?
At 550–700°C, Fe reacts with SiCl₄ to form surface layers: a thin FeSi top layer and a thicker Fe₃Si sublayer. Thermodynamic simulations suggest Si diffusion through the Fe lattice creates activity gradients, favoring Fe₃Si nucleation. Post-exposure XRD and EDS confirm phase stratification, with kinetics dependent on temperature (activation energy ~120 kJ/mol) .
Q. How can contradictory data on FeSi magnetic properties be resolved?
Discrepancies arise from impurity phases (e.g., Fe₃Si) and synthesis conditions. To mitigate:
- Use Mössbauer spectroscopy to quantify Fe environments (e.g., paramagnetic FeSi vs. ferromagnetic Fe₃Si).
- Compare samples synthesized via arc-melting (high-purity) vs. solid-state routes (risk of oxygen contamination).
- Normalize magnetization data to unit cell volume to isolate intrinsic behavior .
Q. What strategies optimize FeSi for thermoelectric applications?
Dope FeSi with Al (1–3 at.%) to enhance carrier concentration (n ~10²⁰ cm⁻³) and reduce thermal conductivity (κ < 3 W/m·K). Use spark plasma sintering (SPS) at 900°C to achieve dense pellets (relative density >95%). Measure ZT values at 300–600K, targeting ZT >0.4 via Harman method .
Methodological Guidelines
- Experimental Design : For doping studies, use factorial designs varying dopant concentration (0.5–5 at.%) and sintering temperature (800–1000°C). Include control groups (undoped FeSi) and triplicate samples .
- Data Reporting : Tabulate raw data (e.g., resistivity, Seebeck coefficient) in supplementary files. Use ±3σ error bars in graphs and cite instrument calibration standards (e.g., NIST SRM 640d for XRD) .
- Literature Synthesis : Cross-reference phase diagrams (ASM Handbook Vol. 3) with experimental data to resolve ambiguities in Fe-Si system thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
